molecular formula C11H16O3 B13211064 5-tert-Butyl-2-ethylfuran-3-carboxylic acid

5-tert-Butyl-2-ethylfuran-3-carboxylic acid

Cat. No.: B13211064
M. Wt: 196.24 g/mol
InChI Key: GRCQIUWLONMWRC-UHFFFAOYSA-N
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Description

5-tert-Butyl-2-ethylfuran-3-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₆O₃

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-2-ethylfuran-3-carboxylic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The tert-butyl and ethyl groups are introduced through alkylation reactions using suitable alkyl halides and strong bases.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-2-ethylfuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

5-tert-Butyl-2-ethylfuran-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-2-ethylfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethylfuran-3-carboxylic acid
  • 5-tert-Butylfuran-3-carboxylic acid
  • 2-tert-Butyl-5-ethylfuran-3-carboxylic acid

Uniqueness

5-tert-Butyl-2-ethylfuran-3-carboxylic acid is unique due to the presence of both tert-butyl and ethyl groups on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

5-tert-butyl-2-ethylfuran-3-carboxylic acid

InChI

InChI=1S/C11H16O3/c1-5-8-7(10(12)13)6-9(14-8)11(2,3)4/h6H,5H2,1-4H3,(H,12,13)

InChI Key

GRCQIUWLONMWRC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(O1)C(C)(C)C)C(=O)O

Origin of Product

United States

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